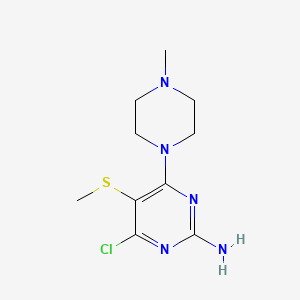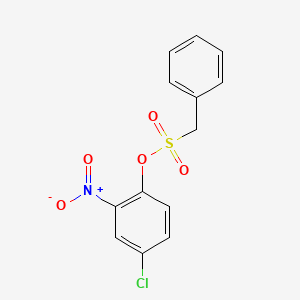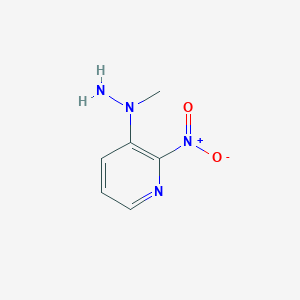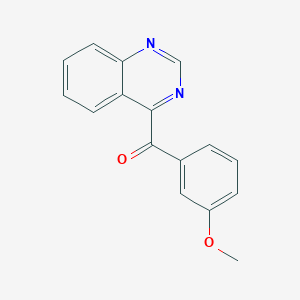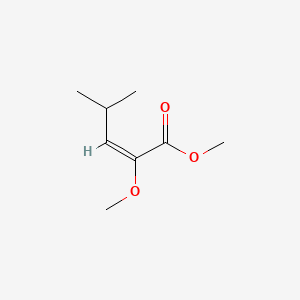
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodithiolium core with two methyl groups at the 2 and 5 positions, and it is paired with a perchlorate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate typically involves the following steps:
Formation of the Benzodithiolium Core: The initial step involves the cyclization of appropriate precursors to form the benzodithiolium ring. This can be achieved through the reaction of 2,5-dimethylthiophenol with sulfur and a suitable oxidizing agent.
Ion Exchange: The final step involves the exchange of the counterion to perchlorate. This can be done by treating the intermediate compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiolium core to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the benzodithiolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodithiolium derivatives.
Substitution: Various substituted benzodithiolium compounds.
Applications De Recherche Scientifique
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-1,3-benzothiazolium perchlorate
- 2,5-Dimethyl-1,3-benzoxazolium perchlorate
- 2,5-Dimethyl-1,3-benzimidazolium perchlorate
Uniqueness
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is unique due to its benzodithiolium core, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
55475-86-0 |
|---|---|
Formule moléculaire |
C9H9ClO4S2 |
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
2,5-dimethyl-1,3-benzodithiol-1-ium;perchlorate |
InChI |
InChI=1S/C9H9S2.ClHO4/c1-6-3-4-8-9(5-6)11-7(2)10-8;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PXYWUHHAPNOQRF-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=C(C=C1)[S+]=C(S2)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
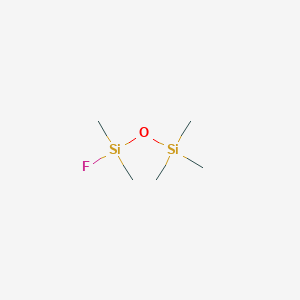
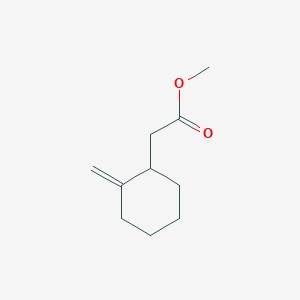
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
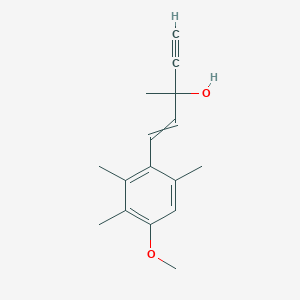
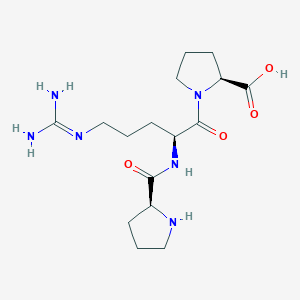
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
